Dual NK1/NK2 Receptor Antagonism: Quantitative Potency Profile of SCH 60057 vs. Single-Receptor Reference Antagonists
SCH 60057 demonstrates dual inhibition of both NK1 and NK2 neurokinin receptors, with IC50 values of 6 μM (NK1) and 12 μM (NK2) measured in receptor binding assays using membranes from transfected CHO cells expressing human NK1 and NK2 receptors, employing [125I]-substance P and [125I]-neurokinin A as radioligands, respectively [1]. In contrast, the widely used reference NK1 antagonist aprepitant exhibits an IC50 of approximately 0.1 nM at human NK1 receptors but displays negligible activity at NK2 receptors (>10,000-fold selectivity) [2]. Similarly, the selective NK2 antagonist saredutant (SR 48968) shows an IC50 of 0.5 nM at human NK2 receptors with minimal NK1 cross-reactivity [3]. The balanced dual-receptor profile of SCH 60057 is quantitatively distinct from these selective agents, offering a unique pharmacological tool for investigating pathways where both NK1 and NK2 signaling contribute to the observed physiological response.
| Evidence Dimension | NK1 receptor inhibition (IC50) |
|---|---|
| Target Compound Data | 6 μM (6,000 nM) |
| Comparator Or Baseline | Aprepitant: ~0.1 nM (NK1-selective); Saredutant: >1,000 nM (NK2-selective) |
| Quantified Difference | SCH 60057 is ~60,000-fold less potent at NK1 than aprepitant but provides balanced NK1/NK2 inhibition with a 2-fold NK1 preference, whereas comparators exhibit >1,000-fold subtype selectivity. |
| Conditions | Human NK1 receptor binding assay; transfected CHO cell membranes; [125I]-substance P radioligand |
Why This Matters
For research applications requiring simultaneous pharmacological interrogation of both NK1 and NK2 receptor pathways, SCH 60057 provides a single-agent solution where two separate selective antagonists would otherwise be required, reducing experimental complexity and potential off-target effects from dual-compound dosing.
- [1] Hegde VR, Dai P, Patel MG, et al. Neurokinin receptor inhibitors: fermentation, isolation, physico-chemical properties, structure and biological activity. J Antibiot (Tokyo). 1997;50(12):983-991. PMID: 9510903. View Source
- [2] Kramer MS, Cutler N, Feighner J, et al. Distinct mechanism for antidepressant activity by blockade of central substance P receptors. Science. 1998;281(5383):1640-1645. PMID: 9733503. View Source
- [3] Emonds-Alt X, Vilain P, Goulaouic P, et al. A potent and selective non-peptide antagonist of the neurokinin A (NK2) receptor. Life Sci. 1992;50(15):PL101-PL106. PMID: 1313132. View Source
